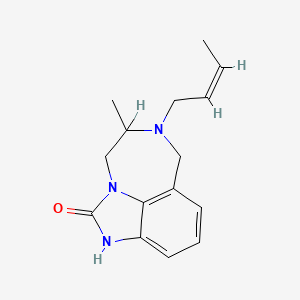
(+-)-(Z)-6-(2-Buten-1-yl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-(Z)-6-(2-Buten-1-yl)-4,5,6,7-tétrahydro-5-méthylimidazo(4,5,1-jk)(1,4)benzodiazépine-2(1H)-one est un composé organique complexe qui appartient à la classe des benzodiazépines. Ce composé se caractérise par sa structure unique, qui comprend un cycle imidazo fusionné avec un noyau benzodiazépine. La présence d'une chaîne latérale butényle le distingue en outre des autres benzodiazépines.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (±)-(Z)-6-(2-Buten-1-yl)-4,5,6,7-tétrahydro-5-méthylimidazo(4,5,1-jk)(1,4)benzodiazépine-2(1H)-one implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés comprennent la formation du cycle imidazo, suivie de l'introduction de la chaîne latérale butényle. Les réactifs couramment utilisés dans ces réactions comprennent les aldéhydes, les amines et divers catalyseurs pour faciliter les réactions de cyclisation et de substitution.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela inclut l'utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures de contrôle qualité rigoureuses. La possibilité de mettre à l'échelle le processus de synthèse est cruciale pour son application dans la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
(±)-(Z)-6-(2-Buten-1-yl)-4,5,6,7-tétrahydro-5-méthylimidazo(4,5,1-jk)(1,4)benzodiazépine-2(1H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Substitution : La chaîne latérale butényle peut subir des réactions de substitution avec différents nucléophiles.
Réactifs et conditions courantes
Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et des nucléophiles comme les halogénures et les amines. Les conditions de réaction impliquent généralement des températures, des solvants et des catalyseurs contrôlés pour obtenir les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété de dérivés substitués.
Applications de la recherche scientifique
(±)-(Z)-6-(2-Buten-1-yl)-4,5,6,7-tétrahydro-5-méthylimidazo(4,5,1-jk)(1,4)benzodiazépine-2(1H)-one a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du (±)-(Z)-6-(2-Buten-1-yl)-4,5,6,7-tétrahydro-5-méthylimidazo(4,5,1-jk)(1,4)benzodiazépine-2(1H)-one implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le composé peut se lier à ces cibles, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
(±)-(Z)-6-(2-Buten-1-yl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (±)-(Z)-6-(2-Buten-1-yl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
(±)-(Z)-6-(2-Buten-1-yl)-4,5,6,7-tétrahydro-5-méthylimidazo(4,5,1-jk)(1,4)benzodiazépine-2(1H)-one peut être comparé à d'autres benzodiazépines, telles que le diazépam et le lorazépam. Si ces composés partagent un noyau benzodiazépine commun, la présence du cycle imidazo et de la chaîne latérale butényle dans le (±)-(Z)-6-(2-Buten-1-yl)-4,5,6,7-tétrahydro-5-méthylimidazo(4,5,1-jk)(1,4)benzodiazépine-2(1H)-one lui confère des propriétés chimiques et biologiques uniques. Cette unicité en fait un composé précieux pour des applications de recherche et thérapeutiques spécifiques.
Liste des composés similaires
- Diazépam
- Lorazépam
- Clonazépam
- Alprazolam
Propriétés
Numéro CAS |
126233-98-5 |
|---|---|
Formule moléculaire |
C15H19N3O |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
10-[(Z)-but-2-enyl]-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C15H19N3O/c1-3-4-8-17-10-12-6-5-7-13-14(12)18(9-11(17)2)15(19)16-13/h3-7,11H,8-10H2,1-2H3,(H,16,19)/b4-3- |
Clé InChI |
BXSCALBOIWKKQO-ARJAWSKDSA-N |
SMILES isomérique |
C/C=C\CN1CC2=C3C(=CC=C2)NC(=O)N3CC1C |
SMILES canonique |
CC=CCN1CC2=C3C(=CC=C2)NC(=O)N3CC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



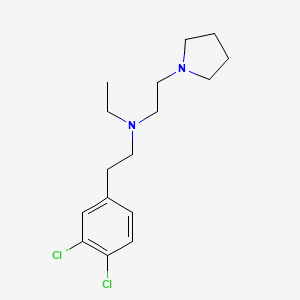


![N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12711206.png)

![[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12711214.png)

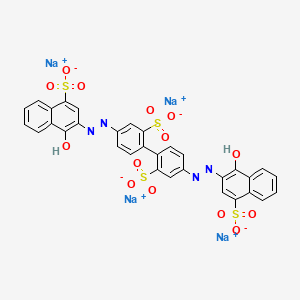
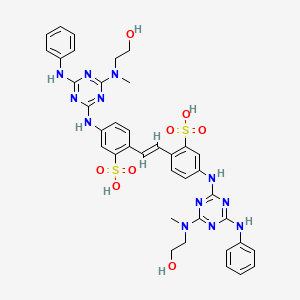
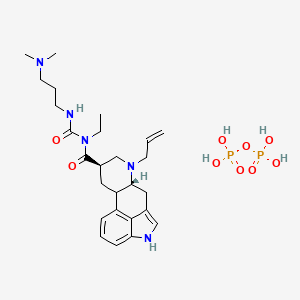
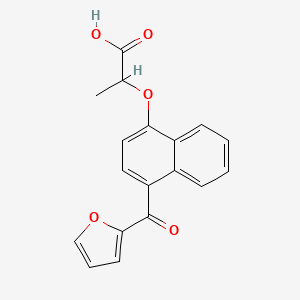
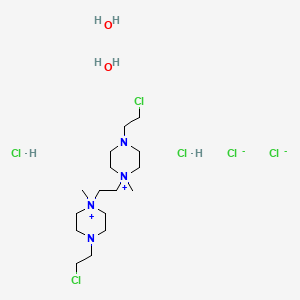
![2-[(1-Methyl-2-phenoxyethyl)amino]-1-[4-(phenylmethoxy)phenyl]propan-1-one hydrochloride](/img/structure/B12711249.png)
